molecular formula C14H16INO5 B14174902 Diethyl iodo(phenylcarbamoyl)propanedioate CAS No. 922179-25-7

Diethyl iodo(phenylcarbamoyl)propanedioate

Cat. No.: B14174902
CAS No.: 922179-25-7
M. Wt: 405.18 g/mol
InChI Key: QGUQQQFZMFLVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl iodo(phenylcarbamoyl)propanedioate is an organic compound with the molecular formula C14H16INO4. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate, which is a versatile reagent in organic synthesis. The compound features an iodo group and a phenylcarbamoyl group attached to the propanedioate backbone, making it a unique and valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl iodo(phenylcarbamoyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the formation of the enolate ion of diethyl propanedioate by treating it with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes alkylation with an appropriate alkyl halide, such as iodo(phenylcarbamoyl)propane, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Diethyl iodo(phenylcarbamoyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Alcohols.

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Diethyl iodo(phenylcarbamoyl)propanedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl iodo(phenylcarbamoyl)propanedioate involves its reactivity as an electrophile due to the presence of the iodo group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom bonded to the iodine. This results in the formation of new carbon-nucleophile bonds and the release of iodide ions. The phenylcarbamoyl group can also participate in various interactions, contributing to the compound’s overall reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodo group, which imparts distinct reactivity compared to its bromine and chlorine analogs. The phenylcarbamoyl group also adds to its uniqueness, making it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

922179-25-7

Molecular Formula

C14H16INO5

Molecular Weight

405.18 g/mol

IUPAC Name

diethyl 2-iodo-2-(phenylcarbamoyl)propanedioate

InChI

InChI=1S/C14H16INO5/c1-3-20-12(18)14(15,13(19)21-4-2)11(17)16-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17)

InChI Key

QGUQQQFZMFLVDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)NC1=CC=CC=C1)(C(=O)OCC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.